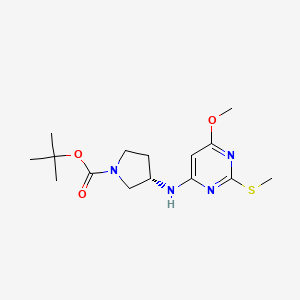

(S)-tert-Butyl 3-((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate

Description

This compound is a chiral pyrrolidine-carboxylate derivative featuring a pyrimidine core substituted with methoxy (6-position) and methylthio (2-position) groups. The tert-butyl carbamate group at the pyrrolidine nitrogen enhances steric protection and modulates solubility. Its stereochemistry (S-configuration) is critical for interactions with chiral biological targets, such as enzymes or receptors. While direct spectroscopic or biological data for this compound are absent in the provided evidence, its structural analogs and related derivatives offer insights into its properties .

Properties

IUPAC Name |

tert-butyl (3S)-3-[(6-methoxy-2-methylsulfanylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O3S/c1-15(2,3)22-14(20)19-7-6-10(9-19)16-11-8-12(21-4)18-13(17-11)23-5/h8,10H,6-7,9H2,1-5H3,(H,16,17,18)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFXCTUPGDJWEI-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=CC(=NC(=N2)SC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2=CC(=NC(=N2)SC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-tert-Butyl 3-((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)pyrrolidine-1-carboxylate, with CAS number 1354009-88-3, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antiviral, antimicrobial, and anti-inflammatory effects.

Molecular Characteristics

The compound has the following molecular characteristics:

- Molecular Formula : C17H28N4O3S

- Molecular Weight : 368.49 g/mol

- Structure : The compound contains a pyrimidine ring substituted with a methoxy group and a methylthio group, which are critical for its biological interactions.

Antiviral Activity

Research indicates that compounds with similar structural motifs to (S)-tert-butyl derivatives exhibit promising antiviral properties. For instance, derivatives of pyrimidines have shown efficacy against various viral targets, including HIV and SARS-CoV-2. The presence of the methoxy and methylthio groups may enhance the binding affinity to viral proteins, potentially inhibiting viral replication.

Antimicrobial Activity

The antimicrobial activity of this compound has been explored in several studies. Compounds structurally related to this pyrrolidine have demonstrated significant activity against Gram-positive and Gram-negative bacteria. For example, studies have shown that similar pyrimidine derivatives exhibit effective inhibition against Staphylococcus aureus and Escherichia coli.

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate to High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low to Moderate |

Anti-inflammatory Activity

Pyrimidine derivatives are also recognized for their anti-inflammatory properties. In vitro studies have suggested that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The IC50 values for related compounds against COX enzymes have been reported as follows:

| Compound | IC50 (μM) |

|---|---|

| Celecoxib | 0.04 |

| Pyrimidine Derivative A | 0.04 |

| Pyrimidine Derivative B | 0.03 |

Case Studies and Research Findings

- Antiviral Efficacy : A study highlighted that pyrimidine derivatives showed enhanced activity against viral replication in cell cultures at concentrations as low as 0.20 μM, indicating that structural modifications could optimize their antiviral efficacy .

- Antimicrobial Screening : In a comparative analysis of various pyrimidine derivatives against common bacterial strains, (S)-tert-butyl derivatives exhibited significant antimicrobial activity, particularly against resistant strains like MRSA .

- Inflammation Models : In vivo models using carrageenan-induced paw edema demonstrated that certain pyrimidine derivatives could reduce inflammation significantly compared to controls, suggesting a potential therapeutic application for inflammatory diseases .

Comparison with Similar Compounds

Pyrimidine vs. Pyridine Derivatives

The compound’s pyrimidine core distinguishes it from pyridine-based analogs (e.g., tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate in ). Pyrimidines, being six-membered heterocycles with two nitrogen atoms, exhibit distinct electronic properties and hydrogen-bonding capabilities compared to pyridines. This affects:

- Reactivity : Pyrimidines are less electron-rich than pyridines, influencing nucleophilic substitution rates.

- Biological Interactions : The additional nitrogen may enhance binding to biomolecules via complementary hydrogen bonds .

Table 1: Core Heterocycle Comparison

Enantiomeric and Substituent Variations

(R)- vs. (S)-Enantiomers

The (R)-enantiomer (tert-Butyl 3-((6-methoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate, ) lacks the methylthio group but shares the pyrrolidine-carboxylate scaffold. Key differences:

- Stereochemical Impact : The (S)-configuration may alter binding affinity in chiral environments (e.g., enzyme active sites).

Table 2: Enantiomer and Substituent Comparison

Functional Group Modifications in Pyrrolidine Derivatives

Several analogs in the Catalog of Pyridine Compounds (Evidences 2–7) highlight the impact of substituent variations:

- tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (): A bromine atom and dimethoxymethyl group introduce steric bulk and electrophilic reactivity, contrasting with the target compound’s methylthio group.

- tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate (): A hydroxyl group increases polarity, reducing cell permeability compared to the methylthio-substituted target compound .

Q & A

Q. Table 1: Comparative Spectral Data for Pyrrolidine Derivatives

| Compound | NMR (δ, ppm) | NMR (δ, ppm) | HRMS (Calc./Found) |

|---|---|---|---|

| (S)-t-Bu-pyrrolidine (Reference) | 1.45 (s, 9H) | 28.1 (t-Bu) | 322.40/322.41 |

| Methoxy-pyrimidine analog | 3.75 (s, 3H) | 55.2 (OCH₃) | 365.48/365.47 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.